2-chloro-N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)benzamide
Description
2-Chloro-N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)benzamide (referred to as CInQ-03 in preclinical studies) is a novel allosteric mitogen-activated protein kinase kinase (MEK) inhibitor designed for targeted cancer therapy . Its structure features a 12-cyanoindolizino[2,3-b]quinoxaline core substituted with a 2-chlorobenzamide group. This design leverages non-ATP competitive binding to MEK, a strategy aimed at improving selectivity and reducing off-target effects common among kinase inhibitors . Preclinical studies demonstrate its efficacy in suppressing tumor growth in vitro and in vivo, positioning it as a candidate for overcoming limitations of earlier MEK inhibitors, such as toxicity and resistance .
Properties
Molecular Formula |
C22H12ClN5O |
|---|---|
Molecular Weight |
397.8 g/mol |
IUPAC Name |
2-chloro-N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)benzamide |
InChI |
InChI=1S/C22H12ClN5O/c23-16-6-2-1-5-14(16)22(29)25-13-9-10-28-19(11-13)15(12-24)20-21(28)27-18-8-4-3-7-17(18)26-20/h1-11H,(H,25,29) |
InChI Key |
HLFGQICCFZTXTP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C4=NC5=CC=CC=C5N=C4N3C=C2)C#N)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C4=NC5=CC=CC=C5N=C4N3C=C2)C#N)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CInQ03 |
Origin of Product |
United States |
Preparation Methods
The synthesis of CInQ-03 involves a series of chemical reactions designed to produce a compound with high specificity and potency against mitogen-activated protein kinase kinase . The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is produced through a series of steps involving the formation of key intermediates and their subsequent transformation into the final product . Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity of the compound .
Chemical Reactions Analysis
CInQ-03 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation of CInQ-03 may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-chloro-N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)benzamide involves several key steps that utilize various chemical reactions to construct the indolizinoquinoxaline framework. The compound's structure can be confirmed through techniques such as NMR spectroscopy and mass spectrometry.
Key Characteristics:
- Chemical Formula: C22H12ClN5O
- CAS Number: 500272-80-0
Antimicrobial Activity
Recent studies have highlighted the potential of this compound as an antimicrobial agent, particularly against Mycobacterium tuberculosis.
- Minimum Inhibitory Concentration (MIC): The compound demonstrated significant activity with MIC values indicating effectiveness against drug-resistant strains of M. tuberculosis.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | 12.5 | M. tuberculosis |
This suggests that the compound may serve as a lead for developing new antitubercular agents, especially for strains showing extensive drug resistance .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Various derivatives of quinoxaline compounds have shown selective targeting capabilities in cancer cells.
- Cell Lines Tested: Human colorectal cancer (HCT116) and breast cancer (MCF-7).
| Compound | IC50 (μg/mL) | Cell Line |
|---|---|---|
| This compound | 1.9 - 7.52 | HCT116 |
| Other derivatives | Low micromolar range | MCF-7 |
The results indicate that this compound and its derivatives may interact effectively with specific targets within cancer cells, leading to cell death .
Mechanism of Action
CInQ-03 exerts its effects by specifically inhibiting mitogen-activated protein kinase kinase, thereby blocking the activation of extracellular signal-regulated kinases . This inhibition leads to a reduction in cell proliferation and survival, particularly in cancer cells that are dependent on the activation of the mitogen-activated protein kinase pathway . The molecular targets of CInQ-03 include mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2, which are key components of the mitogen-activated protein kinase signaling pathway . By inhibiting these kinases, CInQ-03 disrupts the signaling cascade that promotes cancer cell growth and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: CInQ Series
CInQ-03 belongs to a series of indolizinoquinoxaline derivatives optimized for MEK inhibition. Key structural analogs include:
- Substituent Effects: The 2-chloro group in CInQ-03 versus the 4-fluoro group in CInQ-01 likely impacts molecular interactions with MEK’s allosteric pocket.
Broader MEK Inhibitor Landscape
CInQ-03 is part of a broader class of MEK inhibitors developed to target the RAS/RAF/MEK/ERK pathway, a key oncogenic driver in colorectal and other cancers . Comparisons with clinical-stage inhibitors highlight critical differences:
- Mechanistic Advantages: Like AZD6244, CInQ-03 binds MEK non-competitively with ATP, avoiding conserved ATP-binding pockets to enhance selectivity .
- Toxicity Profile : Early-generation inhibitors (e.g., CI-1040, PD0325901) faced clinical setbacks due to severe adverse effects. CInQ-03’s preclinical data suggest a favorable tolerability profile, though clinical validation is required .
Biological Activity
2-chloro-N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C22H12ClN5O
- CAS Number : 500272-80-0
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic pathways for this compound are not detailed in the available literature, similar compounds have been synthesized using microwave-assisted methods or through reactions involving chlorinated quinoxalines as precursors .
Antimicrobial Activity
Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that derivatives with similar structural features showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The activity is often attributed to the ability of these compounds to penetrate bacterial membranes effectively.
| Compound | Bacterial Strain | Activity |
|---|---|---|
| This compound | S. aureus | Moderate |
| Similar quinoxaline derivatives | E. coli | Weak to Moderate |
Antitumor Activity
Quinoxaline derivatives have also been investigated for their antitumor properties. A case study highlighted that certain substituted quinoxalines induce apoptosis in cancer cell lines through various mechanisms, including inhibition of specific kinases and modulation of apoptosis-related proteins .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways.
- Interference with DNA/RNA Synthesis : Some quinoxaline derivatives disrupt nucleic acid synthesis, leading to cell cycle arrest and subsequent apoptosis in cancer cells.
Case Studies
-
Antimicrobial Screening : A study screened various chloroacetamide derivatives for antimicrobial activity against S. aureus and C. albicans. Compounds with halogenated phenyl groups exhibited enhanced activity due to increased lipophilicity .
- Results Summary :
- Compounds with para-substituted groups were more effective against Gram-positive bacteria.
- The presence of chloro groups significantly improved membrane penetration.
- Results Summary :
- Antitumor Efficacy : Another investigation into similar quinoxaline derivatives revealed their potential as antitumor agents through apoptosis induction in human cancer cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
